molecular formula C8H5IN2O2 B094332 6-iodo-1H-quinazoline-2,4-dione CAS No. 16353-27-8

6-iodo-1H-quinazoline-2,4-dione

Cat. No. B094332
CAS RN: 16353-27-8
M. Wt: 288.04 g/mol
InChI Key: NBSMJLABFCDYFQ-UHFFFAOYSA-N
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Patent
US06960688B2

Procedure details

A mixture of 2-amino-5-iodobenzoic acid (3.5 g) and urea (1.56 g) in NMP (15 ml) was heated at 160° C. for 6 hours then cooled. Water (200 ml) was added and the resultant precipitate was collected, washed with water and dried to give the title compound (3.35 g) as a solid. MS (CI+): 289 (M+H)+.
Quantity
3.5 g
Type
reactant
Reaction Step One
Name
Quantity
1.56 g
Type
reactant
Reaction Step One
Name
Quantity
15 mL
Type
solvent
Reaction Step One
Name
Quantity
200 mL
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
[NH2:1][C:2]1[CH:10]=[CH:9][C:8]([I:11])=[CH:7][C:3]=1[C:4](O)=[O:5].[NH2:12][C:13](N)=[O:14].O>CN1C(=O)CCC1>[I:11][C:8]1[CH:7]=[C:3]2[C:2](=[CH:10][CH:9]=1)[NH:1][C:13](=[O:14])[NH:12][C:4]2=[O:5]

Inputs

Step One
Name
Quantity
3.5 g
Type
reactant
Smiles
NC1=C(C(=O)O)C=C(C=C1)I
Name
Quantity
1.56 g
Type
reactant
Smiles
NC(=O)N
Name
Quantity
15 mL
Type
solvent
Smiles
CN1CCCC1=O
Step Two
Name
Quantity
200 mL
Type
reactant
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
160 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
then cooled
CUSTOM
Type
CUSTOM
Details
the resultant precipitate was collected
WASH
Type
WASH
Details
washed with water
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
IC=1C=C2C(NC(NC2=CC1)=O)=O
Measurements
Type Value Analysis
AMOUNT: MASS 3.35 g
YIELD: CALCULATEDPERCENTYIELD 87.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.